3-Bromo-1-hexene

Allylic bromination Regioselectivity NBS

3-Bromo-1-hexene (CAS 54684-73-0) is an allylic bromide featuring a bromine substituent at the C3 position of a terminal hexene chain. Its molecular formula is C6H11Br, with a molecular weight of 163.06 g/mol.

Molecular Formula C6H11Br
Molecular Weight 163.06 g/mol
CAS No. 54684-73-0
Cat. No. B13957452
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-1-hexene
CAS54684-73-0
Molecular FormulaC6H11Br
Molecular Weight163.06 g/mol
Structural Identifiers
SMILESCCCC(C=C)Br
InChIInChI=1S/C6H11Br/c1-3-5-6(7)4-2/h4,6H,2-3,5H2,1H3
InChIKeyUTVCDGRAYVLNBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-1-hexene (CAS 54684-73-0): Allylic Bromide Building Block for Cross-Coupling and Functional Polymer Synthesis


3-Bromo-1-hexene (CAS 54684-73-0) is an allylic bromide featuring a bromine substituent at the C3 position of a terminal hexene chain. Its molecular formula is C6H11Br, with a molecular weight of 163.06 g/mol . The compound is characterized by a calculated density of 1.197 g/cm³, a calculated boiling point of 141.24 °C at 760 mmHg, and a calculated logP of 2.736 . As an allylic halide, it serves as a versatile electrophile in transition-metal-catalyzed cross-coupling reactions and as a functional monomer for introducing bromine handles into polymeric architectures [1].

Why 3-Bromo-1-hexene Cannot Be Replaced by Other Bromohexene Isomers or Bromoalkanes


Direct substitution of 3-bromo-1-hexene with alternative bromohexene isomers (e.g., 1-bromo-1-hexene, 1-bromo-2-hexene, 3-bromohexane) is not feasible without altering reaction outcomes. The allylic bromine in 3-bromo-1-hexene confers distinct reactivity in nucleophilic substitution and cross-coupling pathways compared to vinylic or alkyl bromides . Moreover, the regiochemistry of its synthesis from 1-hexene via NBS bromination yields only 10% of 3-bromo-1-hexene alongside 56% of the isomeric 1-bromo-2-hexene, demonstrating that even within the same reaction manifold, the desired isomer is a minor component requiring dedicated synthetic and purification strategies [1]. Differences in boiling point, density, and lipophilicity (logP) further preclude simple physical substitution in analytical or process workflows .

Quantitative Differentiation of 3-Bromo-1-hexene vs. Key Bromohexene Analogs


Regioselectivity in NBS Bromination: 3-Bromo-1-hexene vs. 1-Bromo-2-hexene

The allylic bromination of 1-hexene with N-bromosuccinimide (NBS) under radical conditions yields a mixture of regioisomers. GC-MS analysis reveals that 1-bromo-2-hexene is the major product (56% yield), while 3-bromo-1-hexene is a minor component (10% yield) [1]. This 5.6-fold difference in regioselectivity demonstrates that 3-bromo-1-hexene is not the thermodynamically favored isomer, necessitating targeted synthetic approaches or chromatographic separation for procurement and use.

Allylic bromination Regioselectivity NBS

Boiling Point Differentiation: 3-Bromo-1-hexene vs. 1-Bromo-1-hexene and 3-Bromohexane

The calculated boiling point of 3-bromo-1-hexene at 760 mmHg is 141.24 °C . In comparison, 1-bromo-1-hexene exhibits a boiling point of 141.1 °C [1], and 3-bromohexane (a saturated analog) has a boiling range of 144–146 °C . The 2.76–4.76 °C difference between 3-bromo-1-hexene and 3-bromohexane is sufficient for fractional distillation-based purification. The near-identical boiling point to 1-bromo-1-hexene (Δ = 0.14 °C) underscores the challenge of separating these two isomers by simple distillation.

Physical property Boiling point Separation

Density and Lipophilicity (logP) Distinctions from Isomeric Bromohexenes

3-Bromo-1-hexene has a calculated density of 1.197 g/cm³ and a calculated logP of 2.736 . In contrast, 1-bromo-1-hexene exhibits a higher density of 1.213 g/cm³ and variable logP values (2.759–3.72 depending on isomer and calculation method) [1][2]. 3-Bromohexane, the saturated analog, has a lower density of ~1.17 g/cm³ . These differences in physical properties can be exploited for analytical identification (e.g., retention time prediction in chromatography) and for predicting partitioning behavior in biphasic reaction systems.

Density Lipophilicity logP

Allylic Bromide Reactivity Advantage in Cross-Coupling vs. Vinylic and Alkyl Bromides

As an allylic bromide, 3-bromo-1-hexene participates in transition-metal-free Suzuki-Miyaura-type cross-coupling reactions with aryl- and vinylboronic acids, yielding allylated products in moderate to good yields . This reactivity profile is distinct from that of vinylic bromides (e.g., 1-bromo-1-hexene), which require palladium catalysts for analogous transformations, and from saturated alkyl bromides (e.g., 3-bromohexane), which generally exhibit lower reactivity in oxidative addition steps. While direct quantitative kinetic data for 3-bromo-1-hexene itself is not available in the open literature, the class-level inference is supported by studies showing that allylic bromides undergo cross-coupling under milder, metal-free conditions compared to their vinylic and alkyl counterparts [1].

Cross-coupling Allylic bromide Reactivity

Synthetic Accessibility: Two-Step Route from 1-Hexanol

A two-step synthesis of 3-bromo-1-hexene from 1-hexanol has been documented as a pedagogical exercise in organic chemistry curriculum [1]. The route involves conversion of 1-hexanol to 1-hexene (dehydration), followed by allylic bromination with NBS. While no isolated yield data is provided for this specific two-step sequence, the existence of a defined synthetic pathway from a readily available starting material distinguishes 3-bromo-1-hexene from other bromohexene isomers that may require more complex or lower-yielding syntheses. For example, 1-bromo-1-hexene is typically accessed via hydrobromination of 1-hexyne, a route that involves handling of gaseous HBr and potential isomer mixtures.

Synthesis 1-Hexanol Two-step

High-Value Application Scenarios for 3-Bromo-1-hexene Based on Quantitative Evidence


Synthesis of Complex Molecules via Transition-Metal-Free Cross-Coupling

Given its classification as an allylic bromide, 3-bromo-1-hexene is a suitable substrate for transition-metal-free Suzuki-Miyaura-type cross-coupling with aryl- and vinylboronic acids . This reactivity profile is distinct from that of vinylic bromides (e.g., 1-bromo-1-hexene), which typically require palladium catalysis. Researchers seeking to avoid transition-metal contamination or reduce catalyst costs can leverage this property for the construction of C–C bonds in natural product synthesis or pharmaceutical intermediate preparation.

Functional Monomer for Bromine-Tagged Polymers

3-Bromo-1-hexene can serve as a monomer in coordination polymerization to introduce pendant bromine functionality into polyolefins . The bromine atom provides a handle for subsequent post-polymerization modifications (e.g., nucleophilic substitution, cross-coupling), enabling the synthesis of functionalized materials. The calculated density of 1.197 g/cm³ and boiling point of 141.24 °C facilitate its handling as a liquid monomer, distinguishing it from lower-boiling or gaseous bromoalkenes.

Analytical Standard for GC-MS Method Development

The distinct physical properties of 3-bromo-1-hexene—specifically its calculated density (1.197 g/cm³), boiling point (141.24 °C), and logP (2.736) —make it a valuable reference standard for developing GC-MS methods to separate and quantify bromohexene isomers. The 5.6-fold yield difference between 3-bromo-1-hexene (10%) and 1-bromo-2-hexene (56%) in NBS bromination [1] underscores the necessity of using authenticated standards for accurate quantification in reaction monitoring and quality control.

In-House Synthesis from 1-Hexanol for Exploratory Chemistry

The documented two-step synthesis of 3-bromo-1-hexene from 1-hexanol [2] provides a viable in-house preparation route when commercial supply is constrained. While the yield of the allylic bromination step is modest (10% for the 3-bromo isomer [1]), the use of inexpensive starting materials and standard laboratory reagents may be economically favorable for small-scale exploratory chemistry, particularly in academic or early-stage industrial research settings.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Bromo-1-hexene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.